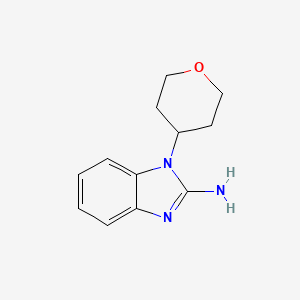![molecular formula C13H14N2O2 B7556850 N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B7556850.png)
N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide, also known as OP-Pramipexole, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of pramipexole, a medication used to treat Parkinson's disease and restless leg syndrome. However, OP-Pramipexole is not intended for human consumption and is only used in laboratory experiments. In
Wirkmechanismus
The exact mechanism of action of N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamidele is not fully understood, but it is believed to act as a dopamine D3 receptor agonist. This means that it binds to and activates dopamine receptors in the brain, which can have various effects on behavior and physiology.
Biochemical and Physiological Effects:
N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamidele has been shown to have various biochemical and physiological effects in laboratory experiments. It has been shown to increase dopamine release in the brain, which can affect mood, motivation, and reward. It has also been shown to have anxiolytic and antidepressant effects, as well as effects on learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamidele in laboratory experiments is its dopaminergic activity, which makes it useful for studying the dopamine system in the brain. However, it is important to note that the effects of N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamidele may not be the same as those of pramipexole, the medication it is derived from. Additionally, N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamidele is not intended for human consumption and should only be used in laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for research involving N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamidele. One area of interest is its potential applications in addiction research, particularly in studying the role of the dopamine system in addiction. It may also be useful in studying the mechanisms underlying depression and anxiety. Additionally, further studies are needed to fully understand the mechanism of action of N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamidele and its effects on behavior and physiology.
In conclusion, N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamidele is a chemical compound with potential applications in scientific research, particularly in the field of neuroscience. Its dopaminergic activity makes it useful for studying the dopamine system in the brain, and it has been shown to have various biochemical and physiological effects in laboratory experiments. While there are limitations to its use in lab experiments, there are several potential future directions for research involving N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamidele.
Synthesemethoden
The synthesis of N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamidele involves several steps, including the reaction of 3-bromoaniline with 2-oxo-1-pyrrolidineacetamide to form N-(3-bromo-phenyl)pyrrolidine-2,5-dione. This intermediate is then reacted with propargylamine to form N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide. The final product is purified using column chromatography and characterized using various analytical techniques, including NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamidele has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have dopaminergic activity, which makes it useful in studying the dopamine system in the brain. It has also been used in studies related to addiction, depression, and anxiety.
Eigenschaften
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-12(16)14-10-5-3-6-11(9-10)15-8-4-7-13(15)17/h2-3,5-6,9H,1,4,7-8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPMEPKPBMMUHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=CC=C1)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid](/img/structure/B7556800.png)
![2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid](/img/structure/B7556804.png)
![2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid](/img/structure/B7556808.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-3-phenylcyclobutan-1-amine](/img/structure/B7556813.png)
![2-[(3-Methylsulfonylphenoxy)methyl]benzonitrile](/img/structure/B7556815.png)
![N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B7556820.png)

![3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid](/img/structure/B7556832.png)

![N-[4-(2-methoxyphenoxy)phenyl]prop-2-enamide](/img/structure/B7556854.png)

